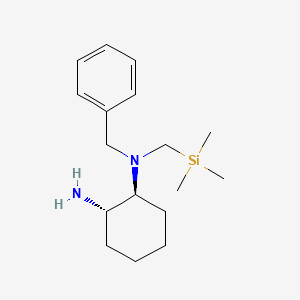
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and trimethylsilylmethyl groups on the nitrogen atoms. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine as the chiral backbone.
Benzylation: The first step involves the benzylation of one of the nitrogen atoms using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trimethylsilylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, trimethylsilylmethyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary amines.
科学的研究の応用
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, influencing their activity. This selective binding is crucial in asymmetric catalysis, where the compound acts as a chiral ligand to induce enantioselectivity in chemical reactions.
類似化合物との比較
Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine: The parent compound without the benzyl and trimethylsilylmethyl groups.
(1R,2R)-Cyclohexane-1,2-diamine: The enantiomer of the parent compound.
N,N’-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups on the nitrogen atoms.
Uniqueness
The uniqueness of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and trimethylsilylmethyl groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
特性
分子式 |
C17H30N2Si |
|---|---|
分子量 |
290.5 g/mol |
IUPAC名 |
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C17H30N2Si/c1-20(2,3)14-19(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)18/h4-6,9-10,16-17H,7-8,11-14,18H2,1-3H3/t16-,17-/m0/s1 |
InChIキー |
CPYLMAUPYBSKIC-IRXDYDNUSA-N |
異性体SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2CCCC[C@@H]2N |
正規SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C2CCCCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


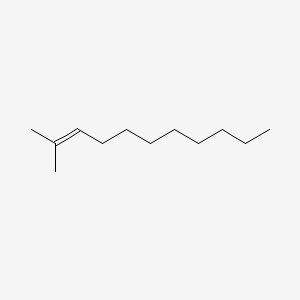


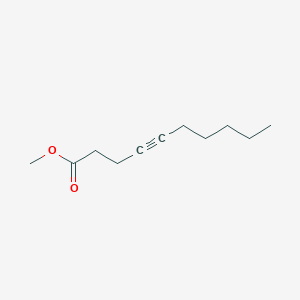
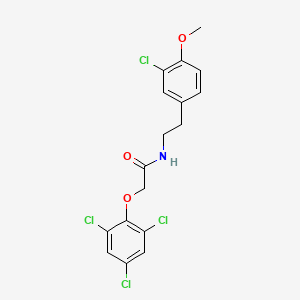


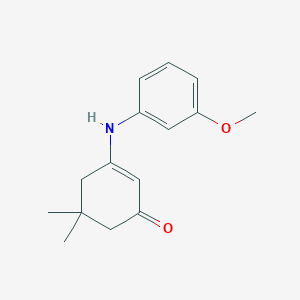
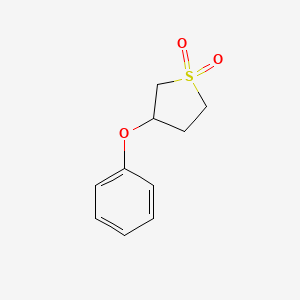

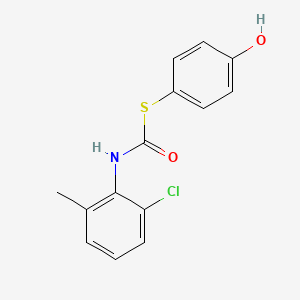

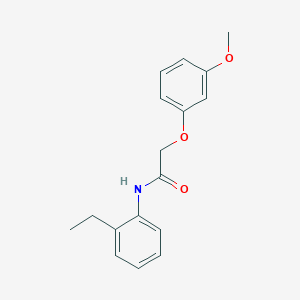
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)
